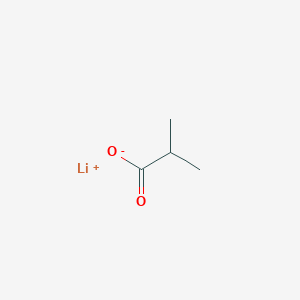
lithium;2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium isobutyrate . It is a lithium salt of isobutyric acid and has the molecular formula C4H7O2Li . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium isobutyrate can be synthesized by reacting isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base to form the lithium salt:
C4H8O2+LiOH→C4H7O2Li+H2O
Industrial Production Methods
In industrial settings, the production of lithium isobutyrate follows a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Lithium isobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lithium isobutyrate peroxide.
Reduction: It can be reduced to form isobutyraldehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with lithium isobutyrate under basic conditions.
Major Products Formed
Oxidation: Lithium isobutyrate peroxide.
Reduction: Isobutyraldehyde.
Substitution: Various substituted isobutyrates depending on the nucleophile used.
Scientific Research Applications
Lithium isobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential therapeutic effects in mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which lithium isobutyrate exerts its effects is primarily through its interaction with biological molecules. In proteomics research, it can bind to proteins and alter their structure or function, facilitating the study of protein interactions and functions. The lithium ion can also influence various biochemical pathways, including those involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
- Lithium acetate
- Lithium propionate
- Lithium butyrate
Comparison
Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to lithium acetate, propionate, and butyrate, lithium isobutyrate has a branched-chain structure that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in certain biochemical applications where other lithium salts may not be as effective .
Properties
IUPAC Name |
lithium;2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDVGIFOWJJSIJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














